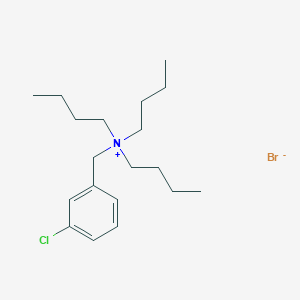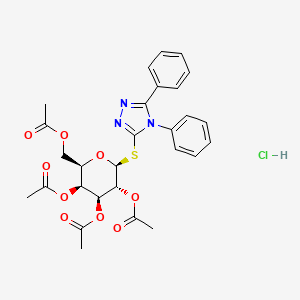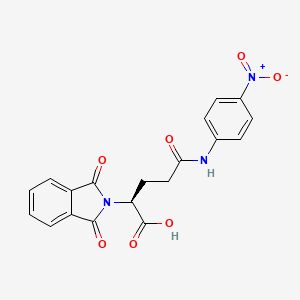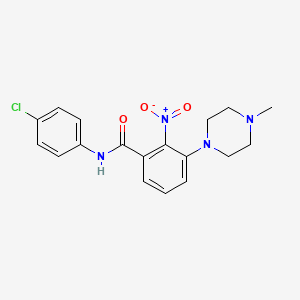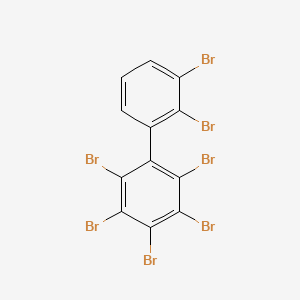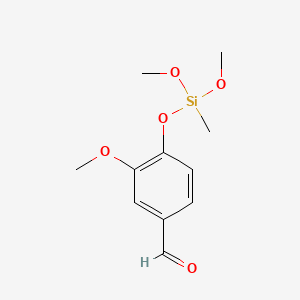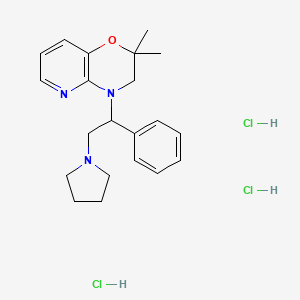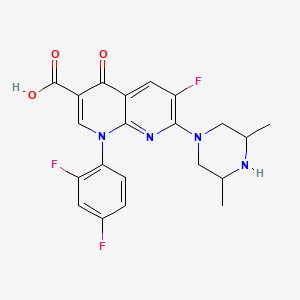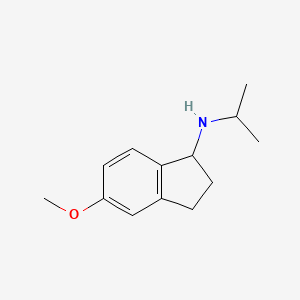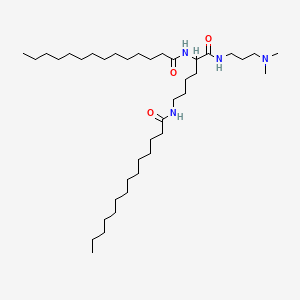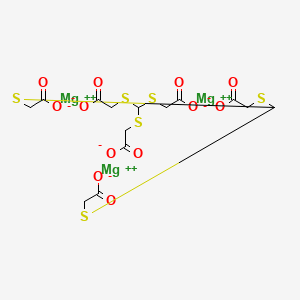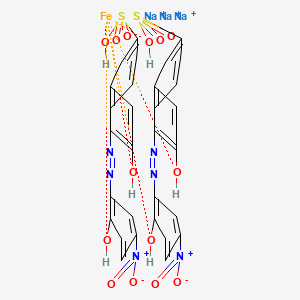
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The resulting azo compound is then complexed with ferric ions in the presence of sodium ions to form the final trisodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large quantities. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various iron oxides and hydroxides.
Reduction: Corresponding amines and naphthalenesulfonic acid derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is used in several scientific research fields:
Chemistry: As a reagent in analytical chemistry for the detection of metal ions.
Biology: In staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in analytical and industrial applications. The ferrate(3-) ion plays a crucial role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is unique due to its specific combination of azo and sulfonate groups, which provide distinct reactivity and stability. Its ability to form stable complexes with ferric ions distinguishes it from similar compounds that may use different metal ions or have variations in their azo or sulfonate groups.
Propiedades
Número CAS |
93843-05-1 |
|---|---|
Fórmula molecular |
C32H22FeN6Na3O14S2+3 |
Peso molecular |
903.5 g/mol |
Nombre IUPAC |
trisodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/2C16H11N3O7S.Fe.3Na/c2*20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;;;;/h2*1-8,20-21H,(H,24,25,26);;;;/q;;;3*+1 |
Clave InChI |
ADUUOOQSWTXWNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


